REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[CH:8]=[CH:9][NH:10][C:6]=2[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][N:3]=1.[Cl:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][CH:23]=1)[NH2:20].CS(O)(=O)=O>O1CCOCC1>[Cl:16][C:17]1[CH:18]=[C:19]([NH:20][C:2]2[C:7]3[CH:8]=[CH:9][NH:10][C:6]=3[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:4][N:3]=2)[CH:21]=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0.49 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=C(C2=C1C=CN2)C(=O)OCC
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Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was irradiated at 180° C. for 30 minutes with microwaves
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
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Type
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CUSTOM
|
Details
|
the aqueous layer was separated
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Type
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EXTRACTION
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Details
|
extracted three times with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC1=NC=C(C2=C1C=CN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |